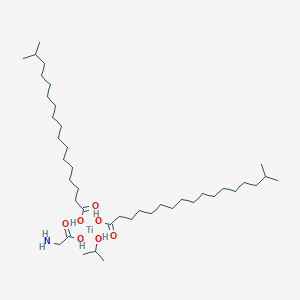
(Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium is a complex organometallic compound with the molecular formula C41H81NO7Ti. This compound is known for its unique structure, which includes glycinato, isooctadecanoato, and propan-2-olato ligands coordinated to a titanium center. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with glycine and isooctadecanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states using suitable reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as toluene or dichloromethane under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium dioxide derivatives, while substitution reactions can produce a variety of titanium complexes with different ligands.
Scientific Research Applications
(Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its anticancer properties and ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form coordination complexes with biological molecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Glycinato-N,O)bis(isooctadecanoato-O)(propan-2-olato)titanium include other titanium-based organometallic compounds such as:
- (Glycinato-N,O)bis(acetato-O)(propan-2-olato)titanium
- (Glycinato-N,O)bis(stearato-O)(propan-2-olato)titanium
- (Glycinato-N,O)bis(palmitato-O)(propan-2-olato)titanium.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of ligands, which imparts unique chemical properties and reactivity. The presence of isooctadecanoato ligands provides enhanced stability and solubility in organic solvents, making it particularly useful in various industrial applications.
Properties
CAS No. |
68479-74-3 |
|---|---|
Molecular Formula |
C41H85NO7Ti |
Molecular Weight |
752.0 g/mol |
IUPAC Name |
2-aminoacetic acid;16-methylheptadecanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C18H36O2.C3H8O.C2H5NO2.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3(2)4;3-1-2(4)5;/h2*17H,3-16H2,1-2H3,(H,19,20);3-4H,1-2H3;1,3H2,(H,4,5); |
InChI Key |
VEUGRLFBJLIYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.C(C(=O)O)N.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
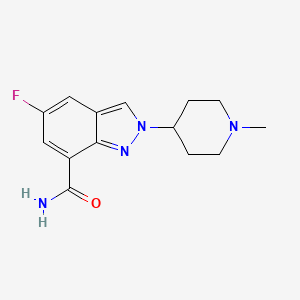
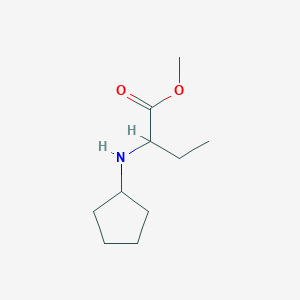
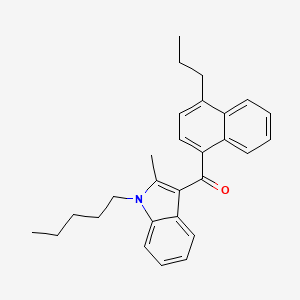
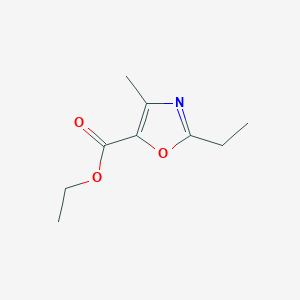
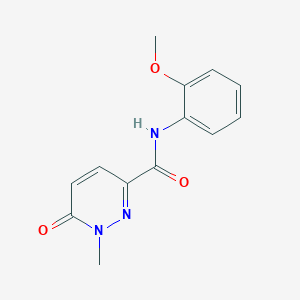
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
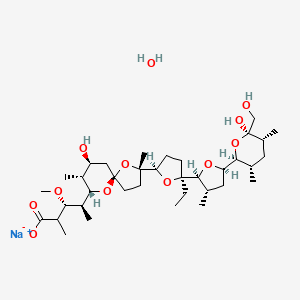
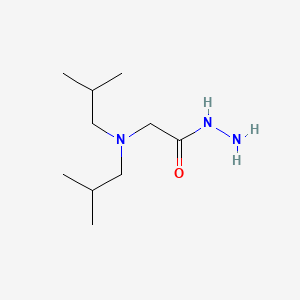
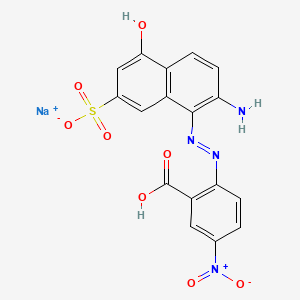

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

